molecular formula C19H26ClN5O B11830647 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B11830647
M. Wt: 375.9 g/mol
InChI Key: MFLTXQYKSQHVJR-UHFFFAOYSA-N
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Description

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. Its unique structure, which includes a pyrimidine core and a piperidine moiety, contributes to its biological activity and makes it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,4-dichloropyrimidine with 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and alternative solvents may be explored to further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in a polar solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: Another kinase inhibitor with a similar structure but different substituents.

    N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N’-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: A related compound with variations in the substituents on the pyrimidine ring.

Uniqueness

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct biological activity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C19H26ClN5O

Molecular Weight

375.9 g/mol

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H26ClN5O/c1-11(2)26-17-9-14(13-4-6-22-7-5-13)12(3)8-16(17)24-19-23-10-15(20)18(21)25-19/h8-11,13,22H,4-7H2,1-3H3,(H3,21,23,24,25)

InChI Key

MFLTXQYKSQHVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)N)Cl

Origin of Product

United States

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